Cas no 2698-39-7 (Acetic acid,2-(4-chloro-2-methylphenoxy)-, propyl ester)

Acetic acid,2-(4-chloro-2-methylphenoxy)-, propyl ester structure
2698-39-7 structure
Product Name:Acetic acid,2-(4-chloro-2-methylphenoxy)-, propyl ester
Numero CAS:2698-39-7
MF:C12H15ClO3
MW:242.698703050613
CID:260180
PubChem ID:75910
Update Time:2025-04-19

Acetic acid,2-(4-chloro-2-methylphenoxy)-, propyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-(4-chloro-2-methylphenoxy)-, propyl ester
    • propyl 2-(4-chloro-2-methylphenoxy)acetate
    • (4-Chlor-2-methyl-phenoxy)-essigsaeure-propylester
    • (4-chloro-2-methyl-phenoxy)-acetic acid propyl ester
    • AC1L2PS7
    • AC1Q3LVD
    • AR-1L2466
    • EINECS 220-276-8
    • NCIOpen2_004300
    • NSC78913
    • Propyl (4-chloro-2-methylphenoxy)acetate
    • DVMRDJHXBLTNCC-UHFFFAOYSA-N
    • NSC 78913
    • Acetic acid, (4-chloro-2-methylphenoxy)-, propyl ester
    • DTXSID20181481
    • 2M-4C, propyl ester
    • NSC-78913
    • AKOS017088575
    • propyl(4-chloro-2-methylphenoxy)acetate
    • Acetic acid, 2-(4-chloro-2-methylphenoxy)-, propyl ester
    • 3MP6M2T7EM
    • NS00028241
    • Acetic acid, [(4-chloro-o-tolyl)oxy]-, propyl ester
    • AI3-16675
    • 2698-39-7
    • Propyl 2-methyl-4-chlorophenoxyacetate
    • Inchi: 1S/C12H15ClO3/c1-3-6-15-12(14)8-16-11-5-4-10(13)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3
    • Chiave InChI: DVMRDJHXBLTNCC-UHFFFAOYSA-N
    • Sorrisi: ClC1C=CC(=C(C)C=1)OCC(=O)OCCC

Proprietà calcolate

  • Massa esatta: 242.07105
  • Massa monoisotopica: 242.0709720g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 6
  • Complessità: 220
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • PSA: 35.53
  • LogP: 2.98040
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd